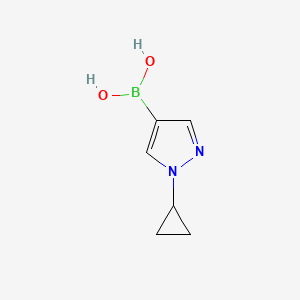
2-(3-氨基-4-氯苄基)丁酸乙酯
描述
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate (EACB) is an organic compound with a unique chemical structure and a wide variety of uses in scientific research. It is widely used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in depth. In
科学研究应用
溶解度和溶剂效应
对类似化合物(例如 2-氨基-4-氯苯甲酸)的研究集中于了解它们在各种溶剂中的溶解度。这对于优化纯化工艺至关重要,因为溶解度行为显著影响提取和纯化这些化合物的效率。朱等人 (2019) 研究了 2-氨基-3-甲基苯甲酸在各种溶剂中的溶解度,发现溶解度随温度升高而增加,并且在不同的溶剂之间差异很大,这可能也与 2-(3-氨基-4-氯苄基)丁酸乙酯有关 (朱等人,2019)。
合成与反应性
对相关化合物(例如 (S)-4-氯-3-羟基丁酸乙酯)的合成研究为 2-(3-氨基-4-氯苄基)丁酸乙酯的潜在合成途径提供了见解。例如,郑等人 (2012) 关于手性醇的酶促合成的研究表明,如何使用特定的酶以高选择性生产结构相关的化合物,这可能适用于合成 2-(3-氨基-4-氯苄基)丁酸乙酯 (郑等人,2012)。
化学反应性和杂环的形成
Braibante 等人 (2002) 对与 2-(3-氨基-4-氯苄基)丁酸乙酯在结构上相关的氯乙酰化 β-烯胺化合物的研究探索了它们在形成多官能杂环化合物中的反应性。这表明 2-(3-氨基-4-氯苄基)丁酸乙酯在合成各种杂环化合物中具有潜在应用,而杂环化合物通常在药物中很重要 (Braibante 等人,2002)。
电致发光化合物合成
在有机电子领域,像 2-(3-氨基-4-氯苄基)丁酸乙酯这样的化合物可用于合成电致发光材料。Juan-ling (2006) 的一项研究展示了使用相关化学前体合成有机电致发光化合物,表明在电子显示器或照明中具有潜在应用 (Juan-ling,2006)。
安全和危害
While specific safety and hazard information for Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is not available, safety data sheets for similar compounds like ethyl butyrate provide some insight. Ethyl butyrate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
ethyl 2-[(3-amino-4-chlorophenyl)methyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-10(13(16)17-4-2)7-9-5-6-11(14)12(15)8-9/h5-6,8,10H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABJFMAAHLEKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)Cl)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















